ent-Florfenicol Amine Hydrochloride
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Overview
Description
ent-Florfenicol Amine Hydrochloride: is a biochemical compound with the molecular formula C10H14FNO3S•HCl and a molecular weight of 283.75 g/mol . It is a derivative of florfenicol, a broad-spectrum antibiotic used primarily in veterinary medicine . This compound is notable for its antibacterial properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ent-Florfenicol Amine Hydrochloride involves the synthesis of florfenicol followed by its conversion to the amine derivative. The synthetic route typically includes the following steps:
Synthesis of Florfenicol:
Conversion to Amine: The florfenicol is then subjected to reductive amination to introduce the amine group, resulting in florfenicol amine.
Formation of Hydrochloride Salt: The final step involves the reaction of florfenicol amine with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the quantification and validation of the compound .
Chemical Reactions Analysis
Types of Reactions: ent-Florfenicol Amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of florfenicol, such as oxides, reduced amines, and substituted compounds .
Scientific Research Applications
ent-Florfenicol Amine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ent-Florfenicol Amine Hydrochloride involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis . This action is similar to that of florfenicol and other related antibiotics .
Comparison with Similar Compounds
ent-Florfenicol Amine Hydrochloride is compared with other similar compounds such as:
Florfenicol: A broad-spectrum antibiotic with similar antibacterial properties.
Thiamphenicol: A less potent analog of florfenicol with a similar mechanism of action.
Chloramphenicol: An older antibiotic with a broader spectrum but higher toxicity.
Uniqueness: this compound is unique due to its enhanced solubility and stability compared to its parent compound, florfenicol . This makes it more effective in certain applications, particularly in veterinary medicine .
Properties
CAS No. |
1391054-08-2 |
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Molecular Formula |
C10H15ClFNO3S |
Molecular Weight |
283.742 |
IUPAC Name |
(1S,2R)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m0./s1 |
InChI Key |
HWPBPTAOXVIKGI-IYPAPVHQSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |
Synonyms |
(αS)-α-[(1R)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol Hydrochloride; |
Origin of Product |
United States |
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